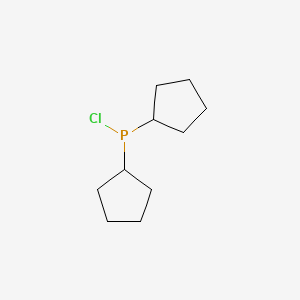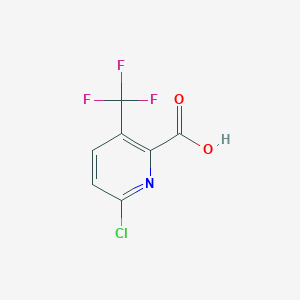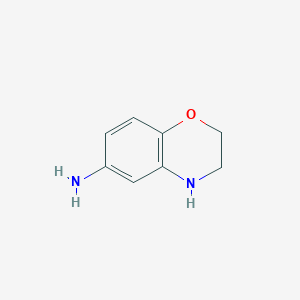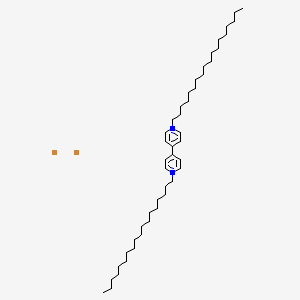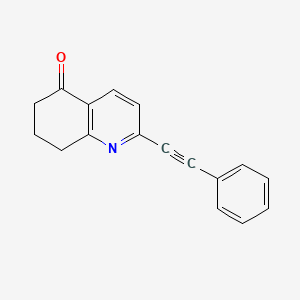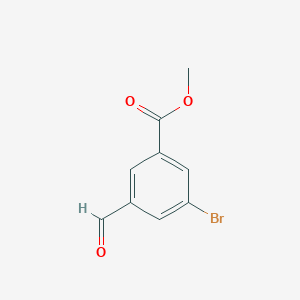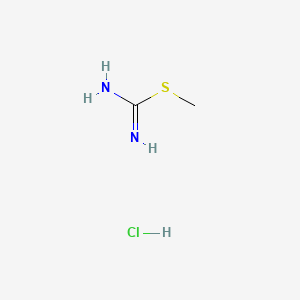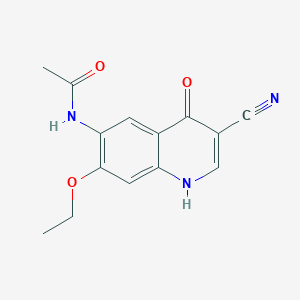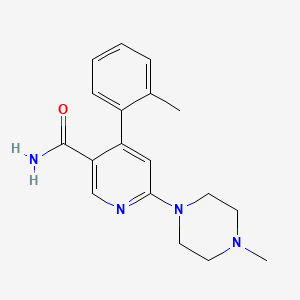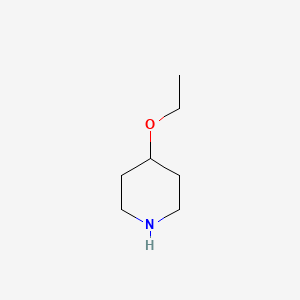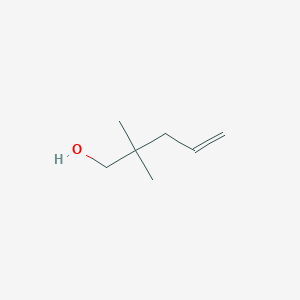
2,2-Dimethylpent-4-en-1-ol
概要
説明
2,2-Dimethylpent-4-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a double bond between the fourth and fifth carbon atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
作用機序
Target of Action
It is known that this compound is involved in the synthesis of other organic compounds .
Mode of Action
It is known to participate in reactions involving lithium, serving as a model for lithium-olefin interactions in carbolithiation reactions .
Biochemical Pathways
It is known to be involved in carbolithiation reactions, which are useful in synthetic organic chemistry .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
It is known to participate in the synthesis of other organic compounds .
Action Environment
It is known that the compound is stable at room temperature .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethylpent-4-enal using reducing agents such as lithium aluminium hydride or sodium borohydride. For instance, the reduction with lithium aluminium hydride in diethyl ether at 0°C for 30 minutes yields the desired alcohol . Another method involves the use of sodium borohydride in methanol at room temperature, which also produces this compound with high yield .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in bulk quantities and stored under controlled conditions to maintain its stability.
化学反応の分析
Types of Reactions: 2,2-Dimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-dimethylpent-4-enal using oxidizing agents such as pyridinium chlorochromate.
Reduction: As mentioned earlier, the reduction of 2,2-dimethylpent-4-enal yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminium hydride in diethyl ether or sodium borohydride in methanol.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: 2,2-Dimethylpent-4-enal.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
2,2-Dimethylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
類似化合物との比較
- 2,2-Dimethylpent-4-enal
- 2,2-Dimethylpent-4-en-2-ol
- 2,2-Dimethylhex-5-en-1-ol
Comparison: 2,2-Dimethylpent-4-en-1-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in organic synthesis. Compared to its analogs, such as 2,2-dimethylpent-4-enal, which lacks the hydroxyl group, this compound exhibits different reactivity and applications .
特性
IUPAC Name |
2,2-dimethylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(2,3)6-8/h4,8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZHDXOKFDBPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444238 | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-42-6 | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpent-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


